2-[(3E)-3-cyano-2-oxo-3-(4-oxo-1H-quinazolin-2-ylidene)propyl]sulfanyl-4,6-dimethylpyridine-3-carbonitrile
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Overview
Description
2-[(3E)-3-cyano-2-oxo-3-(4-oxo-1H-quinazolin-2-ylidene)propyl]sulfanyl-4,6-dimethylpyridine-3-carbonitrile is a complex organic compound that features a quinazoline moiety, a pyridine ring, and a cyano group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3E)-3-cyano-2-oxo-3-(4-oxo-1H-quinazolin-2-ylidene)propyl]sulfanyl-4,6-dimethylpyridine-3-carbonitrile typically involves multi-step organic reactions. One common approach is the condensation of 4-oxo-1H-quinazoline-2-carbaldehyde with 2-cyano-3-(4,6-dimethylpyridin-3-yl)prop-2-enamide under basic conditions. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[(3E)-3-cyano-2-oxo-3-(4-oxo-1H-quinazolin-2-ylidene)propyl]sulfanyl-4,6-dimethylpyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the cyano group or the pyridine ring, using reagents such as alkyl halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyridine or quinazoline derivatives.
Scientific Research Applications
2-[(3E)-3-cyano-2-oxo-3-(4-oxo-1H-quinazolin-2-ylidene)propyl]sulfanyl-4,6-dimethylpyridine-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[(3E)-3-cyano-2-oxo-3-(4-oxo-1H-quinazolin-2-ylidene)propyl]sulfanyl-4,6-dimethylpyridine-3-carbonitrile involves its interaction with specific molecular targets. The quinazoline moiety can bind to enzyme active sites or receptor binding pockets, inhibiting their activity. The cyano group can participate in hydrogen bonding or electrostatic interactions, enhancing the compound’s binding affinity. These interactions disrupt normal cellular processes, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
2-cyano-3-(4-oxo-4H-chromen-3-yl)prop-2-enamide: Similar structure but with a chromone ring instead of quinazoline.
4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene: Contains an indole moiety instead of quinazoline.
Uniqueness
2-[(3E)-3-cyano-2-oxo-3-(4-oxo-1H-quinazolin-2-ylidene)propyl]sulfanyl-4,6-dimethylpyridine-3-carbonitrile is unique due to its combination of a quinazoline moiety and a pyridine ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-[(3E)-3-cyano-2-oxo-3-(4-oxo-1H-quinazolin-2-ylidene)propyl]sulfanyl-4,6-dimethylpyridine-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N5O2S/c1-11-7-12(2)23-20(14(11)8-21)28-10-17(26)15(9-22)18-24-16-6-4-3-5-13(16)19(27)25-18/h3-7,24H,10H2,1-2H3,(H,25,27)/b18-15+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLMTZXAYDOGPPQ-OBGWFSINSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)SCC(=O)C(=C2NC3=CC=CC=C3C(=O)N2)C#N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=C1C#N)SCC(=O)/C(=C/2\NC3=CC=CC=C3C(=O)N2)/C#N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N5O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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